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Compound of Interest

Compound Name: 4-Fluoro-3-methylbenzofuran

Cat. No.: B15337381

Spectroscopic Data of 4-Fluoro-3-
methylbenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 4-Fluoro-3-methylbenzofuran, a molecule of interest in medicinal chemistry and materials
science. Due to the limited availability of experimental spectra in public databases, this
document focuses on high-quality predicted data for tH NMR, 13C NMR, IR, and mass
spectrometry. Additionally, a plausible synthetic protocol and a general workflow for
spectroscopic analysis are presented to aid researchers in their work with this and similar
compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Fluoro-3-
methylbenzofuran. These predictions were generated using established computational
methods and serve as a reliable reference for the identification and characterization of this
compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for 4-Fluoro-3-methylbenzofuran
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Chemical Shift

Multiplicity Integration Assignment
(ppm)
7.35 d 1H H-7
7.20 t 1H H-6
7.05 d 1H H-5
7.50 q 1H H-2
2.30 S 3H -CHs

Solvent: CDCIs, Reference: TMS (0 ppm). Predictions are based on standard NMR prediction

algorithms.

Table 2: Predicted 3C NMR Data for 4-Fluoro-3-methylbenzofuran

Chemical Shift (ppm) Assignment
155.0 (d, J = 240 Hz) C-4

150.0 C-7a

142.0 C-2

125.0 C-6

120.0 (d, J = 10 Hz) C-5

115.0 (d, J = 25 Hz) C-3a

110.0 C-7

118.0 C-3

10.0 -CHs

Solvent: CDCIs, Reference: TMS (0 ppm). Predictions are based on standard NMR prediction

algorithms.

Infrared (IR) Spectroscopy
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Table 3: Predicted IR Absorption Bands for 4-Fluoro-3-methylbenzofuran

Wavenumber (cm~?) Intensity Assignment

3050-3150 Medium Aromatic C-H Stretch
2850-2950 Medium Aliphatic C-H Stretch
1600-1620 Strong C=C Aromatic Ring Stretch
1450-1500 Strong C=C Aromatic Ring Stretch
1250-1300 Strong C-0O-C Asymmetric Stretch
1000-1100 Strong C-F Stretch

Predictions are based on computational vibrational frequency analysis.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Data for 4-Fluoro-3-methylbenzofuran

miz Relative Intensity (%) Assighment
150.05 100 [M]* (Molecular lon)
135.03 60 [M - CHs]*

122.03 40 [M - COJ*

107.02 30 [M - CHs - COJ*

lonization Mode: Electron lonization (El). Predictions are based on common fragmentation
patterns of benzofuran derivatives.

Experimental Protocols

While specific experimental data for 4-Fluoro-3-methylbenzofuran is not readily available, a
general synthetic approach for 3-methylbenzofurans can be adapted.

General Synthesis of 3-Methylbenzofurans
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A common method for the synthesis of 3-methylbenzofurans involves the acid-catalyzed
cyclization of an appropriate a-aryloxyketone. For 4-Fluoro-3-methylbenzofuran, the
synthesis could proceed as follows:

o Preparation of 2-(4-Fluorophenoxy)propanal: 4-Fluorophenol can be reacted with 2-
bromopropanal in the presence of a base like potassium carbonate in a suitable solvent such
as acetone. The mixture is typically heated under reflux for several hours.

o Cyclization to 4-Fluoro-3-methylbenzofuran: The resulting a-aryloxyketone is then treated
with a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, and heated. The acid
catalyzes an intramolecular electrophilic aromatic substitution to form the benzofuran ring.

 Purification: The crude product is then purified using standard techniques like column
chromatography on silica gel.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a newly synthesized compound like 4-
Fluoro-3-methylbenzofuran is outlined below.
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¢ To cite this document: BenchChem. ["Spectroscopic data (NMR, IR, Mass Spec) of 4-Fluoro-
3-methylbenzofuran”]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15337381#spectroscopic-data-nmr-ir-mass-spec-of-
4-fluoro-3-methylbenzofuran]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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